N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-chlorobenzamide
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Overview
Description
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-chlorobenzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chromen-4-one core, a tert-butylphenyl group, and a chlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-chlorobenzamide typically involves multi-step organic reactions. One common method includes the initial formation of the chromen-4-one core through a condensation reaction between a suitable phenol derivative and an aldehyde. This is followed by the introduction of the tert-butylphenyl group via Friedel-Crafts alkylation. The final step involves the coupling of the chromen-4-one intermediate with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification processes such as recrystallization or chromatography are scaled up to handle larger quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-chlorobenzamide undergoes various types of chemical reactions, including:
Oxidation: The chromen-4-one core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form hydroxy derivatives.
Substitution: The chlorine atom in the benzamide moiety can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-chlorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromen-4-one core.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-chlorobenzamide involves its interaction with specific molecular targets. The chromen-4-one core can intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the compound may interact with various enzymes, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-fluorobenzamide
- N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide
Uniqueness
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-chlorobenzamide is unique due to the presence of the chlorine atom in the benzamide moiety, which can be selectively substituted to introduce various functional groups. This allows for the synthesis of a wide range of derivatives with potentially diverse biological and chemical properties.
Properties
IUPAC Name |
N-[2-(4-tert-butylphenyl)-4-oxochromen-6-yl]-2-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClNO3/c1-26(2,3)17-10-8-16(9-11-17)24-15-22(29)20-14-18(12-13-23(20)31-24)28-25(30)19-6-4-5-7-21(19)27/h4-15H,1-3H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJPPFYSDDDRTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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